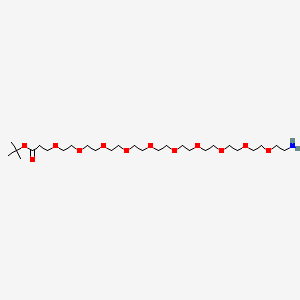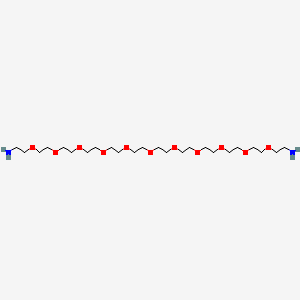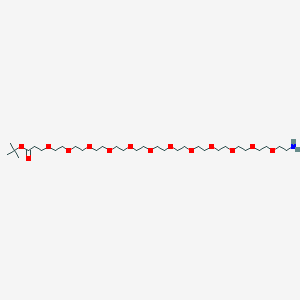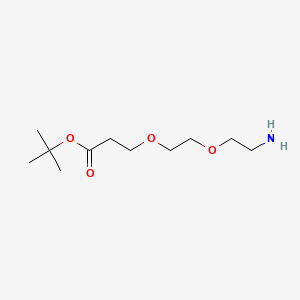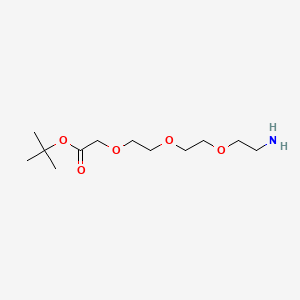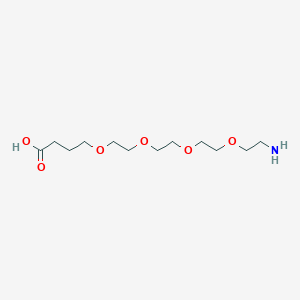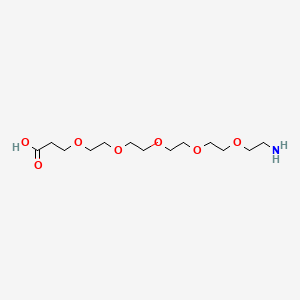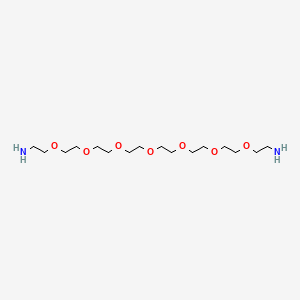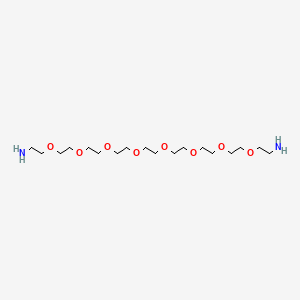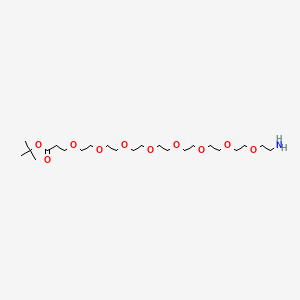
AP-III-a4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AP-III-a4, also known as ENOblock, is a non-substrate analogue enolase inhibitor . It has an IC50 of 0.576 µM . It can be used for the research of cancer and diabetes .
Molecular Structure Analysis
The molecular formula of this compound is C31H43FN8O3 . The molecular weight is 594.72 .Chemical Reactions Analysis
This compound directly binds to enolase and inhibits its activity . It inhibits cancer cell migration and invasion, induces cancer cell apoptosis . It can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO . It should be stored at 2-8°C, protected from light .科学的研究の応用
エノラーゼ阻害
AP-III-a4は、低分子エノラーゼ阻害剤です {svg_1}. エノラーゼは解糖系における重要な酵素であり、がん細胞ではしばしばその発現が上昇しています。 この酵素を阻害することで、this compoundはこれらの細胞におけるエネルギー産生を阻害し、その結果、細胞の増殖を抑制する可能性があります {svg_2}.
がん細胞の転移
This compoundは、in vivoゼブラフィッシュがん細胞異種移植モデルにおいて、がん細胞の転移を抑制することが示されています {svg_3}. これは、this compoundが、がん細胞が体の他の部位に拡散するのを防ぐための治療薬として使用できる可能性を示唆しています {svg_4}.
高血糖症と高脂血症の軽減
2型糖尿病のトランスジェニックモデル(C57BL/Ksj-db/dbマウス)において、this compoundは高血糖症と高脂血症を軽減しました {svg_5}. これは、this compoundが、糖尿病などの代謝性疾患の治療に潜在的な用途がある可能性を示唆しています {svg_6}.
ENO1およびENO2タンパク質の調節
This compoundは、特定の細胞におけるENO1およびENO2タンパク質のレベルに影響を与えることが判明しています {svg_7}. これらのタンパク質は、細胞の増殖、エネルギー代謝、ストレスへの反応など、さまざまな細胞プロセスに関与しています {svg_8}.
細胞増殖の阻害
This compoundは、HNSCC(頭頸部扁平上皮癌)細胞における細胞増殖を阻害することが示されています {svg_9}. これは、this compoundが、HNSCCの治療における治療薬として使用できる可能性を示唆しています {svg_10}.
グルコース代謝の調節
This compoundは、特定の細胞におけるグルコース代謝を抑制することが判明しています {svg_11}. これは、がんや糖尿病などの異常なグルコース代謝を特徴とする疾患の治療に影響を与える可能性があります {svg_12}.
作用機序
Target of Action
AP-III-a4 primarily targets the enzyme Enolase 1 (ENO1) and Enolase 2 (ENO2), which are crucial enzymes in the process of glycolysis . ENO1 and ENO2 have been implicated in cancer progression, and their dysregulation has been reported in multiple cancers .
Mode of Action
this compound directly binds to ENO1 and ENO2, inhibiting their catalytic activity . This inhibition results in a decrease in cancer cell aggressiveness, as ENO1 and ENO2 are essential for cancer cell survival . Furthermore, this compound induces cell death under hypoxia and inhibits cancer cell migration and invasion by down-regulating AKT and Bcl-xL expression .
Biochemical Pathways
this compound affects the glycolytic pathway by inhibiting the activity of ENO1 and ENO2 . This inhibition leads to a blockade in PKM2-mediated glycolytic flux and CCND1-associated cell cycle progression . In addition, this compound can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .
Pharmacokinetics
It is known that this compound can be used for the research of cancer and diabetes
Result of Action
The inhibition of ENO1 and ENO2 by this compound results in a reduction in cancer cell aggressiveness and an increase in cell death . It also inhibits cancer cell migration and invasion . Furthermore, this compound treatment can reduce the stemness of cancer cells, which is a significant biomarker associated with the stemness of cancer cells .
Action Environment
The action of this compound is influenced by the tumor microenvironment. For instance, this compound induces higher levels of cell death in hypoxic conditions compared to normoxia . The expression level of ENO1, a target of this compound, is correlated with the infiltration levels of immune cells and immune-related functions . This suggests that the tumor immune microenvironment can influence the action, efficacy, and stability of this compound .
Safety and Hazards
特性
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYITHKOHMLHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43FN8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is AP-III-a4 and how does it interact with ENO1?
A1: this compound is a small molecule inhibitor of α-enolase (ENO1) enzymatic activity. While its precise mechanism of action requires further investigation, it likely binds to the active site of ENO1, hindering its ability to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition was shown to have downstream effects on the PI3K/AKT pathway, a crucial signaling cascade involved in cell growth and survival. []
Q2: The research mentions that B7-H3 regulates ENO1 activity. How does inhibiting ENO1 with this compound impact the effects of B7-H3 in lung cancer cells?
A2: The study by [] demonstrated that B7-H3, a protein often overexpressed in lung cancer, can promote cancer cell proliferation and migration partly by enhancing ENO1 activity. When researchers applied this compound to block ENO1 activity, the effects of B7-H3 on both PI3K/AKT pathway activation and lung cancer cell proliferation and migration were significantly diminished. This suggests that ENO1 activity is a key mediator of B7-H3's oncogenic effects in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

